molecular formula C14H18N2O B8679170 1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)piperidin-2-one

1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)piperidin-2-one

Cat. No. B8679170
M. Wt: 230.31 g/mol
InChI Key: BGMVSSLPFLNYMF-UHFFFAOYSA-N
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Patent
US09000172B2

Procedure details

33A was hydrogenated at 55 psi in EtOH (20 mL) in the presence of PtO2 (30 mg). After 24 h, the reaction was filtered through Celite® and concentrated to afford 0.4 g of dark oil as desired product. MS (ESI) m/z: 231.3 (M+H)+.
Name
33A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[C:6]([N:11]3[CH2:16][CH2:15][CH2:14][CH2:13][C:12]3=[O:17])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1>CCO.O=[Pt]=O>[CH2:1]1[C:10]2[C:5](=[C:6]([N:11]3[CH2:16][CH2:15][CH2:14][CH2:13][C:12]3=[O:17])[CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1

Inputs

Step One
Name
33A
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC=CC2=C(C=CC=C12)N1C(CCCC1)=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
30 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1NCCC2=C(C=CC=C12)N1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.